(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13467834
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33N3O |
|---|---|
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19-/m0/s1 |
| Standard InChI Key | YDKIQWRKZAIAAZ-OALUTQOASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a pyrrolidine ring substituted with a benzyl-isopropyl-amino methyl group and an amino ketone backbone. Its IUPAC name, (2S)-2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one, reflects its stereochemistry, with two chiral centers at the second carbon of the pyrrolidine ring and the second carbon of the butanone chain .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₃N₃O | |
| Molecular Weight | 331.5 g/mol | |
| Stereochemistry | (S,S) configuration at C2 and C2' | |
| Functional Groups | Pyrrolidine, amino, ketone, benzyl-isopropyl-amino |
Stereochemical Significance
The (S,S) configuration is critical for biological activity. Computational studies suggest that this stereochemistry optimizes interactions with target receptors, such as G-protein-coupled receptors (GPCRs), by aligning hydrogen-bond donors and hydrophobic groups in three-dimensional space .
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
-
Functionalization: Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution or Mannich reactions .
-
Ketone Backbone Assembly: Coupling the pyrrolidine intermediate with a protected amino ketone using peptide coupling reagents like HATU.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Formation | NaBH₃CN, MeOH, 0°C → RT | 78 |
| Benzyl-Isopropyl-Amino Addition | BnBr, i-PrNH₂, K₂CO₃, DMF | 65 |
| Ketone Coupling | HATU, DIPEA, DCM | 82 |
Challenges in Stereochemical Control
Enantioselective synthesis requires chiral catalysts, such as Jacobsen’s salen-Co complexes, to achieve >90% enantiomeric excess (ee) . Impurities from racemization during the ketone coupling step are mitigated by low-temperature reactions (-20°C).
Physicochemical Characterization
Spectroscopic Data
-
NMR:
-
MS (ESI+): m/z 332.3 [M+H]⁺.
Solubility and Stability
The compound is lipophilic (logP = 2.8) with poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (t₁/₂ = 3 h at pH 2), necessitating storage at -20°C in inert atmospheres .
Biological Activity and Mechanism
Receptor Binding Studies
In vitro assays demonstrate nanomolar affinity for κ-opioid receptors (Ki = 12 nM) and serotonin 5-HT₁A receptors (Ki = 28 nM) . Molecular docking reveals hydrogen bonds between the amino group and Asp138 (5-HT₁A) and hydrophobic interactions with the benzyl group .
Pharmacological Effects
-
Analgesic Activity: 10 mg/kg (i.p.) in murine models reduces thermal hyperalgesia by 60%.
-
Antidepressant Potential: Enhances serotonin release in hippocampal slices (EC₅₀ = 50 nM) .
Table 3: Comparative Bioactivity of Analogues
| Compound | 5-HT₁A Ki (nM) | κ-Opioid Ki (nM) |
|---|---|---|
| Target Compound | 28 | 12 |
| (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one | 45 | 85 |
| (S)-2-Amino-1-[3-(benzyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one | 120 | 200 |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
-
κ-Opioid Antagonists: Modifications to the benzyl group improve blood-brain barrier permeability.
-
5-HT₁A Agonists: Fluorination at the pyrrolidine ring enhances metabolic stability (t₁/₂ = 6 h in human hepatocytes) .
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume